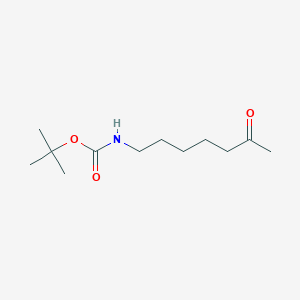
Tert-butyl (6-oxoheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6-oxoheptyl)carbamate is a chemical compound with the molecular formula C12H23NO3 . It is used in various chemical reactions and has several properties that make it useful in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 6-oxoheptyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group, while the tert-butyl group is a branched alkyl group with three methyl groups attached to a central carbon .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo amination (carboxylation) or rearrangement to form other carbamates . It can also be used in the synthesis of α-substituted amides or N-protected amines in a single step .Applications De Recherche Scientifique
Synthesis and Functionalization
Chemical Sensing and Material Application
A study by Sun et al. (2015) demonstrates the use of tert-butyl carbazole derivatives in constructing strong blue emissive nanofibers, which are capable of detecting volatile acid vapors due to their fluorescent sensory material properties. This highlights the role of tert-butyl groups in enhancing the functionality of materials for chemical sensing applications (Sun et al., 2015).
Activation of Carboxylic Acids
Basel and Hassner (2002) discuss activating carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of amides or peptides. This method underscores the tert-butyl group's significance in synthesizing biochemically relevant compounds (Basel & Hassner, 2002).
Curtius Rearrangement
Lebel and Leogane (2005) provide an example of using tert-butyl carbamate for the mild and efficient synthesis of Boc-protected amines via a one-pot Curtius rearrangement. This showcases the tert-butyl carbamate's utility in protecting group strategies in organic synthesis (Lebel & Leogane, 2005).
Synthesis of Stereoselective Compounds
Wang et al. (2017) describe an efficient route for the stereoselective synthesis of six stereoisomers of tert-butyl carbamate derivatives, emphasizing the tert-butyl group's role in controlling stereochemistry in the synthesis of complex molecules (Wang et al., 2017).
Potential Applications in Photocatalysis and Polymer Chemistry
Photocatalytic Applications
A study by Wang et al. (2022) on photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives reveals a novel cascade pathway for assembling 3-aminochromones, illustrating the tert-butyl carbamate's role in developing new photocatalytic methodologies (Wang et al., 2022).
Polymer Chemistry
Koyuncu et al. (2009) report the synthesis of a new electroactive monomer containing a carbazole subunit and its polymerization, where the tert-butyl group plays a crucial role in enhancing the monomer's electrochemical and electrochromic properties. This indicates the potential use of tert-butyl carbamate derivatives in designing advanced materials for electronic applications (Koyuncu et al., 2009).
Mécanisme D'action
Target of Action
Carbamates, in general, are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups .
Mode of Action
Tert-butyl (6-oxoheptyl)carbamate belongs to the class of carbamates . Carbamates are known for their ability to form stable, covalent bonds with their target molecules, often leading to inhibition of the target’s function .
Biochemical Pathways
Carbamates are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific biological targets and pathways that the compound interacts with .
Orientations Futures
The future directions for tert-butyl (6-oxoheptyl)carbamate could involve exploring its potential uses in various chemical reactions and syntheses. For instance, its use in the synthesis of carbamates and α-substituted amides could be further explored . Additionally, new methods for its synthesis could be developed to improve efficiency and yield .
Propriétés
IUPAC Name |
tert-butyl N-(6-oxoheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(14)8-6-5-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDURNINETJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

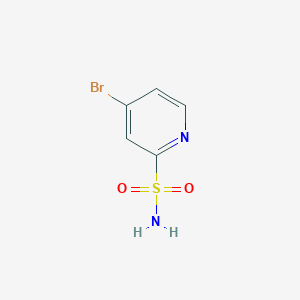


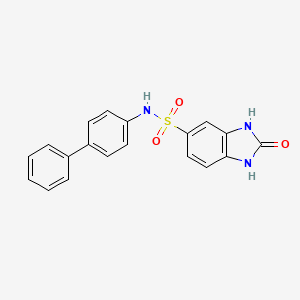

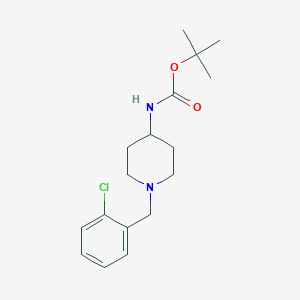
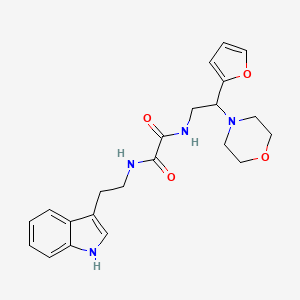
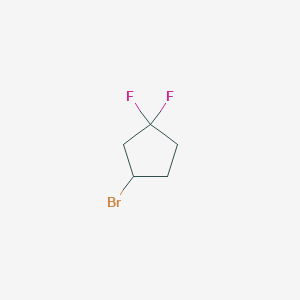
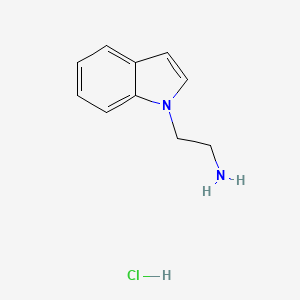
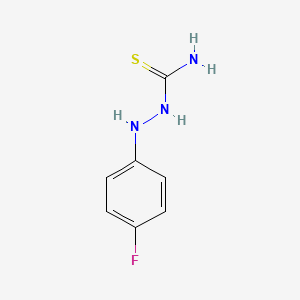

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)

